molecular formula C13H16ClFN2O B5409702 N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B5409702
M. Wt: 270.73 g/mol
InChI Key: AYTVVQVBRKLBJO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a piperidine ring attached to an acetamide group, with a 3-chloro-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: 3-chloro-4-fluoroaniline, piperidine, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the acetamide group play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. The specific substitution pattern on the phenyl ring (3-chloro-4-fluoro) also contributes to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c14-11-8-10(4-5-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVVQVBRKLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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